molecular formula C4HBr2ClO2S2 B3229481 3,4-dibromothiophene-2-sulfonyl Chloride CAS No. 128852-15-3

3,4-dibromothiophene-2-sulfonyl Chloride

Cat. No. B3229481
CAS RN: 128852-15-3
M. Wt: 340.4 g/mol
InChI Key: OLSYJMFARDELRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromothiophene-2-sulfonyl Chloride is a chemical compound that has attracted attention in both research and industry due to its unique properties that make it suitable for a variety of applications. It is used in the synthesis of thiophene-estrogen receptor ligands which contain superagonist activities when involving luciferase in genes in human cells .


Synthesis Analysis

3,4-Dibromothiophene is used in the synthesis of thiophene-estrogen receptor ligands . It is also used as a starting material in the synthesis of alkyl substituted, fused thiophenes .


Molecular Structure Analysis

The molecular weight of 3,4-dibromothiophene-2-sulfonyl Chloride is 340.44 . The InChI code is 1S/C4HBr2ClO2S2/c5-2-1-3 (6)10-4 (2)11 (7,8)9/h1H .


Physical And Chemical Properties Analysis

3,4-Dibromothiophene is a clear colorless to yellow liquid . The refractive index is 1.640 . The boiling point is 221-222 °C and the melting point is 4-5 °C . The density is 2.188 g/mL at 25 °C .

Scientific Research Applications

Chemical Transformation and Synthesis

  • Regiospecific Silylation : 3,4-Dibromothiophene-2-sulfonyl Chloride is involved in the regiospecific silylation of 2,5-dibromothiophene. This process, as demonstrated by Lukevics et al. (2001), yields compounds like 3,5-dibromo-2-trimethylsilylthiophene depending on the reagents used. These compounds are confirmed through further chemical transformations and characterized by various NMR techniques and X-ray analysis (Lukevics et al., 2001).

  • Reactions with Chlorosulfonic Acid : The compound reacts with chlorosulfonic acid, as explored by Rozentsveig et al. (2007). This reaction leads to the formation of stable thiophenesulfonamides, highlighting its role in synthesizing diverse chemical structures (Rozentsveig et al., 2007).

  • Synthesis of Disubstituted 1,3-Oxazolidin-2-ones : Holte et al. (1998) used polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones. This solid-phase synthesis approach is significant for producing compounds with antibacterial activity (Holte et al., 1998).

Safety and Hazards

3,4-Dibromothiophene causes severe skin burns and eye damage . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

3,4-Dibromothiophene-2-sulfonyl Chloride is used in the synthesis of thiophene-estrogen receptor ligands which contain superagonist activities when involving luciferase in genes in human cells . It is also used in the synthesis of supercapacitors for use as charge storage applications . These applications suggest potential future directions in the fields of medical research and energy storage.

properties

IUPAC Name

3,4-dibromothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYJMFARDELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)S(=O)(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dibromothiophene-2-sulfonyl Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dibromothiophene-2-sulfonyl Chloride
Reactant of Route 2
3,4-dibromothiophene-2-sulfonyl Chloride
Reactant of Route 3
3,4-dibromothiophene-2-sulfonyl Chloride
Reactant of Route 4
3,4-dibromothiophene-2-sulfonyl Chloride
Reactant of Route 5
3,4-dibromothiophene-2-sulfonyl Chloride
Reactant of Route 6
Reactant of Route 6
3,4-dibromothiophene-2-sulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.